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molecular formula C9H9FO2 B1628276 4-(2-Fluoroethoxy)benzaldehyde CAS No. 2967-92-2

4-(2-Fluoroethoxy)benzaldehyde

Cat. No. B1628276
M. Wt: 168.16 g/mol
InChI Key: INJGNPMZUJFVFK-UHFFFAOYSA-N
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Patent
US04552894

Procedure details

4-Hydroxybenzaldehyde (26.0 g), 20.7 g of 1-fluoro-2-chloroethane and 42.4 g of anhydrous potassium carbonate were added to 100 ml of dimethylformamide, and reacted at 130° C. for 5 hours. After the reaction, the reaction mixture was cooled to room temperature, poured into water, and then extracted with toluene. The toluene layer was washed with water, and dried over anhydrous sodium sulfate. Toluene was evaporated under reduced pressure to give 35.6 g of crude 4-(2-fluoroethoxy)benzaldehyde.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][CH2:11][CH2:12]Cl.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[F:10][CH2:11][CH2:12][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
20.7 g
Type
reactant
Smiles
FCCCl
Name
Quantity
42.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 130° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Toluene was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.6 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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